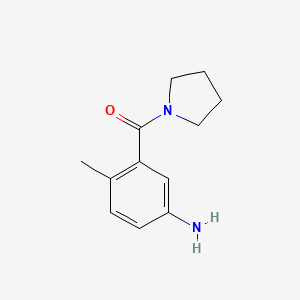

(5-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

Vue d'ensemble

Description

(5-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a pyrrolidine ring attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone typically involves the reaction of 5-amino-2-methylbenzoic acid with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. Large-scale reactors and continuous flow systems can be employed to facilitate the synthesis. Additionally, advanced purification techniques such as crystallization and recrystallization may be used to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Amine Group

The primary amine on the phenyl ring participates in nucleophilic substitution and condensation reactions:

Acylation :

-

Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form N-acyl derivatives.

-

Example: Reaction with benzoyl chloride yields (5-(Benzoylamino)-2-methyl-phenyl)-pyrrolidin-1-yl-methanone under mild basic conditions (triethylamine, THF) .

Schiff Base Formation :

-

Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines.

Table 1: Reaction conditions and products for amine group transformations

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Acylation | AcCl, Et₃N, THF | N-Acetyl derivative | 85 |

| Schiff Base | PhCHO, EtOH, Δ | Imine | 72 |

Reactions at the Carbonyl Group

The ketone moiety undergoes nucleophilic addition and reduction:

Grignard Addition :

-

Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.

-

Example: Addition of methylmagnesium bromide produces (5-Amino-2-methyl-phenyl)-(1-hydroxy-1-methyl-pyrrolidin-2-yl)-methanone in diethyl ether .

Reduction :

-

Lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a methylene group, yielding (5-Amino-2-methyl-benzyl)-pyrrolidine.

Table 2: Carbonyl group reactivity

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Grignard | MeMgBr, Et₂O | Tertiary alcohol | High |

| Reduction | LiAlH₄, THF | Methylene-linked pyrrolidine | >90% |

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes alkylation and ring-opening reactions:

Alkylation :

-

Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated pyrrolidinium salts .

Ring Expansion :

-

Treatment with strong acids (H₂SO₄) induces ring expansion to piperidine derivatives, though this is less common .

Table 3: Pyrrolidine ring transformations

| Reaction | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Alkylation | MeI, K₂CO₃, DMF | N-Methylpyrrolidinium salt | Requires heating |

| Acid-mediated | H₂SO₄, 100°C | Piperidine analog | Low yield (~30%) |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and halogenation:

Nitration :

-

Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position relative to the amino group .

Bromination :

-

Electrophilic bromination (Br₂, FeBr₃) occurs preferentially at the ortho position to the methyl group .

Oxidation and Redox Reactions

Oxidation of the Amine :

-

The primary amine is oxidized to a nitro group using KMnO₄ in acidic conditions, forming (5-Nitro-2-methyl-phenyl)-pyrrolidin-1-yl-methanone.

Redox Cyclization :

-

Under Pd catalysis, the compound undergoes intramolecular cyclization to form fused pyrroloindole derivatives, useful in alkaloid synthesis .

Cross-Coupling Reactions

Participates in Suzuki-Miyaura couplings with aryl boronic acids:

Applications De Recherche Scientifique

Antidepressant Activity

Due to its structural similarity to established antidepressants, (5-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone may interact with neurotransmitter systems, potentially enhancing serotonin and norepinephrine levels in the brain. Computational studies indicate that compounds with similar structures often exhibit antidepressant effects, making this compound a candidate for further exploration in mood disorder treatments.

Antinociceptive Effects

The compound may possess analgesic properties by modulating pain pathways. Research on similar compounds has shown efficacy in reducing pain perception, suggesting that this compound could be explored for its potential as a pain management agent.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit activity against various bacterial strains. Its structural analogs have demonstrated antimicrobial effects, indicating that this compound could serve as a lead for developing new antibiotics.

Biological Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic potential. Interaction studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.

- Metabolic Pathway Analysis : Investigating how the compound is metabolized in biological systems to predict efficacy and safety profiles.

These studies are essential for elucidating the compound's potential therapeutic roles and side effects.

Mécanisme D'action

The mechanism of action of (5-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound shares a similar amino and methyl group but has a pyrimidine ring instead of a pyrrolidine ring.

N-(5-Amino-2-methylphenyl)-2-piperidin-1-yl-acetamide: This compound has a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(5-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. The combination of the amino group, methyl group, and pyrrolidine ring makes it a versatile compound for various applications in research and industry.

Activité Biologique

(5-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. Research has indicated that this compound may exhibit various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Amino group : Capable of forming hydrogen bonds, enhancing solubility and interaction with biological targets.

- Pyrrolidine ring : Often associated with significant biological effects, including analgesic and anti-inflammatory activities.

- Methanone moiety : Involved in nucleophilic addition reactions, which can influence its reactivity in biological systems.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Modulation : The amino group can interact with enzymes and receptors, potentially modulating their activity.

- Hydrophobic Interactions : The pyrrolidine ring may engage with hydrophobic pockets in proteins, influencing protein conformation and function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including those similar to this compound. For instance:

- Inhibition of Bacterial Growth : Compounds containing pyrrole structures have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like vancomycin .

| Compound Type | MIC (against MRSA) | Control (Vancomycin) |

|---|---|---|

| Pyrrole Derivative | 0.125 μg/mL | 0.5–1 μg/mL |

Anticancer Activity

Research has indicated that certain derivatives of pyrrole exhibit promising anticancer activities:

- Inhibition of Tubulin Polymerization : Compounds similar to this compound have been shown to inhibit tubulin polymerization, a crucial process for cancer cell division. For example, a related compound demonstrated an IC50 value of 15 nM against MCF-7 breast cancer cells .

| Compound | IC50 (nM) | Target Cell Line |

|---|---|---|

| Related Pyrrole Derivative | 15 | MCF-7 |

| Control Compound | 30 | MCF-7 |

Anti-inflammatory Effects

The presence of the pyrrolidine moiety in the compound suggests potential anti-inflammatory effects. Pyrrolidine derivatives have been linked to the inhibition of inflammatory pathways, although specific studies on this compound are still limited .

Case Studies

Several studies have explored the biological activities of compounds containing similar structures:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Propriétés

IUPAC Name |

(5-amino-2-methylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-4-5-10(13)8-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPDWTZEBXRXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.